molecular formula C10H7F2N B1435369 7-(Difluoromethyl)quinoline CAS No. 1261728-71-5

7-(Difluoromethyl)quinoline

Cat. No.: B1435369
CAS No.: 1261728-71-5
M. Wt: 179.17 g/mol
InChI Key: CPYCSVBOWJMMBM-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine in Pharmaceutical and Agrochemical Sciences

The introduction of fluorine into bioactive molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. mdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics. mdpi.comnih.gov Judicious placement of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. nih.govresearchgate.net

Furthermore, fluorination can modulate the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.govbenthamdirect.com The strong electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which is crucial for controlling a drug's ionization state and its interaction with biological targets. nih.govresearchgate.net These modifications can enhance binding affinity to target proteins, improve membrane permeability, and ultimately lead to more potent and effective therapeutic agents. researchgate.netbenthamdirect.com

Table 1: Key Effects of Fluorine Substitution in Drug Design

Property Influenced Consequence of Fluorination Scientific Rationale
Metabolic Stability Increased The high strength of the C-F bond makes it resistant to enzymatic cleavage, blocking common metabolic pathways. nih.gov
Lipophilicity Modulated Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and absorption. mdpi.combenthamdirect.com
Binding Affinity Enhanced Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets. benthamdirect.combenthamscience.com
Acidity (pKa) Altered The strong inductive effect of fluorine can lower the pKa of neighboring acidic or basic groups, affecting the molecule's charge at physiological pH. researchgate.net
Conformation Biased Fluorine substitution can influence the preferred three-dimensional shape of a molecule, which can be critical for optimal receptor fit. researchgate.net

The Quinoline (B57606) Scaffold as a Privileged Heterocycle in Drug Design and Synthesis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This designation stems from its recurring presence in a vast number of biologically active compounds and approved drugs across a wide spectrum of therapeutic areas. nih.govbohrium.com Its structural features allow it to interact with various biological targets, making it a versatile framework for drug discovery. orientjchem.org

The synthetic accessibility and the potential for extensive functionalization of the quinoline nucleus further enhance its status. tandfonline.com Chemists can readily modify the quinoline ring at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. orientjchem.org This has led to the development of numerous quinoline-based drugs with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory effects. nih.govnih.govbohrium.com

Table 2: Examples of Marketed Drugs Featuring the Quinoline Scaffold

Drug Name Therapeutic Class Note on Structure/Activity
Chloroquine (B1663885) Antimalarial A classic 4-aminoquinoline (B48711) derivative; resistance is a growing concern. nih.gov
Mefloquine Antimalarial A quinoline-methanol derivative used for malaria treatment and prevention. nih.gov
Ciprofloxacin Antibacterial A fluoroquinolone antibiotic with a broad spectrum of activity. tubitak.gov.tr
Bedaquiline Anti-tubercular A diarylquinoline that inhibits mycobacterial ATP synthase.
Cabozantinib Anticancer A multi-kinase inhibitor used to treat certain types of cancer.

Rationale for Investigating 7-(Difluoromethyl)quinoline and its Derivatives

The investigation into this compound is driven by the strategic combination of the advantageous properties of both the quinoline core and the difluoromethyl (CF₂H) group. The CF₂H group is of particular interest as it can serve as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. alfa-chemistry.comresearchgate.net This bioisosteric replacement can improve metabolic stability and other pharmacokinetic properties without drastically altering the molecule's ability to bind to its target. researchgate.net

Unlike the more common trifluoromethyl (CF₃) group, the difluoromethyl group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor. researchgate.netrsc.org This property can introduce new, favorable interactions with biological targets, potentially enhancing binding affinity and selectivity. rsc.org Studies have shown that the hydrogen bond donating capacity of a CF₂H group is similar to that of a thiophenol or aniline (B41778). researchgate.netacs.org Therefore, incorporating the difluoromethyl group at the 7-position of the privileged quinoline scaffold is a rational design strategy to generate novel compounds with potentially superior drug-like properties.

A tangible example underscoring this rationale is the use of a derivative, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl)-quinoline, as a key intermediate in the synthesis of GNE-781. chemicalbook.com GNE-781 is a potent and highly selective inhibitor of the bromodomain of the transcriptional regulator CBP/p300, a target of interest in oncology. chemicalbook.commedchemexpress.comnih.govcofc.edu The development of such advanced chemical entities highlights the pharmaceutical relevance of the this compound scaffold.

Table 3: Comparative Properties of the Difluoromethyl Group

Functional Group Hydrogen Bond Capability Lipophilicity Contribution Metabolic Stability
Hydroxyl (-OH) Donor & Acceptor Low Often labile (oxidation, glucuronidation)
Thiol (-SH) Weak Donor Moderate Prone to oxidation
Methyl (-CH₃) None Moderate Can be a site of metabolic oxidation
Trifluoromethyl (-CF₃) Weak Acceptor High Very stable
Difluoromethyl (-CF₂H) Donor Moderate-High Generally stable; less lipophilic than -CF₃ alfa-chemistry.comrsc.org

Historical Trajectories and Milestones in Quinoline Fluorination Chemistry

The history of quinoline chemistry is rich, with foundational synthesis methods dating back to the 19th century. The Skraup synthesis (1880), one of the earliest methods, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.goviipseries.orgnumberanalytics.com This was followed by other named reactions like the Friedländer synthesis (1882), which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, and the Doebner-von Miller reaction. nih.govtubitak.gov.triipseries.orgnumberanalytics.com These classical methods established the accessibility of the quinoline scaffold and paved the way for the synthesis of a myriad of derivatives. jptcp.com

The field of fluorine chemistry, and specifically the fluorination of heterocycles, developed more recently. Early methods for introducing fluorine onto aromatic rings, such as the Balz-Schiemann reaction, required the transformation of an amino group into a diazonium salt, which was then thermally decomposed in the presence of a fluoride (B91410) source. researchgate.net

The development of methods for the direct fluorination of quinolines has been a significant milestone. This includes electrophilic fluorination using reagents like elemental fluorine, which can be selective depending on the reaction conditions and existing substituents on the quinoline ring. researchgate.netresearchgate.net More recent advancements have focused on transition-metal-catalyzed C-H fluorination and novel nucleophilic fluorination strategies, which offer alternative pathways to access fluorinated quinolines with high regioselectivity. acs.orgnih.gov The synthesis of specific isomers, such as those containing a difluoromethyl group, has been advanced by the development of specialized difluoromethylating reagents and radical-based methods. rsc.org These parallel historical trajectories in quinoline synthesis and fluorination chemistry have now converged, enabling the targeted design and creation of complex molecules like this compound for advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCSVBOWJMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Chemistry of 7 Difluoromethyl Quinoline

Reactivity of the Difluoromethyl Moiety

The difluoromethyl group (-CF2H) is often considered a stable substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. researchgate.net However, under specific conditions, this group can participate in chemical transformations, offering a handle for further molecular elaboration.

While the difluoromethyl group is generally unreactive, its acidic proton can be abstracted under strongly basic conditions to form a nucleophilic difluoromethylide anion (Ar-CF2⁻). This transformation unveils the potential for the -CF2H group to act as a masked nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated that the deprotonation of aryl-CF2H compounds, including 7-(difluoromethyl)quinoline, can be achieved using a combination of a strong Brønsted base and a weak Lewis acid. acs.org This method allows for the capture of the reactive Ar-CF2⁻ fragment, which can then react with a variety of electrophiles. For instance, this compound can be deprotonated in high yield (94%) to form a stabilized Ar-CF2⁻ synthon. acs.org This nucleophilic species can then participate in reactions such as:

Addition to Carbonyl Compounds: Reaction with aldehydes and ketones to form difluoromethylated carbinols.

Cross-Coupling Reactions: Participation in palladium-mediated cross-coupling reactions with aryl halides. acs.org

Nucleophilic Aromatic Substitution (SNA_r): Displacement of suitable leaving groups on aromatic rings. acs.org

These reactions highlight a key aspect of the difluoromethyl group's reactivity: its ability to be converted from a relatively inert substituent into a versatile nucleophilic building block for the synthesis of more complex molecules.

Table 1: Examples of Further Functionalization of the -CF2H Group

Starting MaterialReagentsElectrophileProduct TypeReference
This compound1. Strong Base 2. Lewis AcidAldehyde/KetoneDifluoromethylated Carbinol acs.org
This compound1. Strong Base 2. Lewis AcidAryl HalideAryl-CF2-Quinoline acs.org
This compound1. Strong Base 2. Lewis AcidActivated AromaticSNA_r Product acs.org

Stability and Reactivity in Diverse Chemical Environments

The difluoromethyl group imparts considerable stability to the this compound molecule. The strong carbon-fluorine bonds make the -CF2H group resistant to many common chemical transformations. This stability is a key attribute in its use in medicinal chemistry, as it can prevent metabolic oxidation at that position. researchgate.net

The reactivity of the -CF2H group is highly dependent on the pH of the environment. Under neutral and acidic conditions, the group is generally stable and unreactive. However, as mentioned previously, in the presence of strong bases, the acidity of the C-H bond in the -CF2H group (pKa ≈ 25-28 in DMSO) allows for deprotonation, leading to the formation of the corresponding carbanion. This reactivity in basic media is a critical consideration in the design of synthetic routes and in understanding the potential interactions of this compound in biological systems.

Reactivity of the Quinoline (B57606) Heterocycle in the Presence of the Difluoromethyl Group

The quinoline ring system has a rich and diverse reaction chemistry. The presence of the electron-withdrawing 7-(difluoromethyl) group modifies the electron distribution within the aromatic rings, thereby influencing the regioselectivity and rate of various reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. In quinoline, the benzene (B151609) ring (carbocyclic ring) is more susceptible to electrophilic attack than the pyridine (B92270) ring (heterocyclic ring). The nitrogen atom in the pyridine ring is deactivating towards electrophiles. SEAr on the quinoline ring typically occurs at the C5 and C8 positions due to the formation of more stable carbocation intermediates. orientjchem.org

The 7-(difluoromethyl) group is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive effect (-I effect). Therefore, in this compound, electrophilic substitution is expected to be directed away from the position of the substituent. Considering the inherent reactivity of the quinoline ring, electrophilic attack would be predicted to occur preferentially at the C5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2). Nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.netelsevierpure.comrsc.org For this compound, nitration would be expected to favor the 5-position.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl). Halogenation of quinolines can be achieved with various reagents, and C5-selective halogenation has been reported for some quinoline derivatives. rsc.orgresearchgate.net

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. Friedel-Crafts reactions on quinoline are often challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, deactivating the ring system. wikipedia.orgnih.govresearchgate.netquora.com

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. orientjchem.orgquimicaorganica.org The presence of the electron-withdrawing 7-(difluoromethyl) group further enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.

Nucleophilic Addition: Strong nucleophiles, such as organolithium reagents and Grignard reagents, can add to the C2 and C4 positions of the quinoline ring. quimicaorganica.org Subsequent oxidation can lead to the corresponding substituted quinoline.

Chichibabin Reaction: This reaction involves the amination of the quinoline ring, typically at the C2 position, using sodium amide (NaNH2) or potassium amide (KNH2). wikipedia.orgresearchgate.netscientificupdate.comslideshare.netresearchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism. The electron-withdrawing 7-(difluoromethyl) group would be expected to facilitate this reaction.

Nucleophilic Aromatic Substitution (on Halogenated Derivatives): If a leaving group, such as a halogen, is present at the C2 or C4 position, it can be readily displaced by nucleophiles.

Reactions of Quinoline N-Oxides: Oxidation of the quinoline nitrogen to an N-oxide significantly activates the C2 and C4 positions towards both electrophilic and nucleophilic attack. For example, quinoline N-oxides can react with various nucleophiles at the C2 position. nih.govclockss.orgorganic-chemistry.org

Table 2: Predicted Regioselectivity of Reactions on the Quinoline Heterocycle of this compound

Reaction TypeReagent TypePredicted Major Product Position(s)Rationale
Electrophilic Aromatic SubstitutionElectrophile (e.g., NO2+, Br+)C5Activation of the carbocyclic ring and directing effect of the 7-CF2H group.
Nucleophilic AdditionStrong Nucleophile (e.g., R-Li)C2, C4Electron-deficient nature of the pyridine ring, enhanced by the 7-CF2H group.
Chichibabin ReactionNaNH2C2Established regioselectivity for quinolines, facilitated by the 7-CF2H group.

Oxidation and Reduction Chemistry

The quinoline ring system can undergo both oxidation and reduction reactions, targeting either the heterocyclic or carbocyclic ring.

Oxidation: The benzene ring of quinoline is more susceptible to oxidation than the pyridine ring. orientjchem.org Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring. The nitrogen atom of the quinoline can be oxidized to form the corresponding This compound N-oxide . This N-oxide is a valuable intermediate for further functionalization, particularly at the C2 position. nih.govclockss.orgorganic-chemistry.orgacs.org

Reduction: The pyridine ring is more readily reduced than the benzene ring.

Catalytic Hydrogenation: Depending on the catalyst and reaction conditions, quinolines can be selectively hydrogenated to 1,2,3,4-tetrahydroquinolines or, under more forcing conditions, to decahydroquinolines. nih.govnih.govrsc.orgrsc.org For this compound, catalytic hydrogenation would be expected to yield 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline .

Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst to achieve reduction. It can be a milder alternative to catalytic hydrogenation. nih.gov

Reduction with Metal Hydrides: Reagents like sodium borohydride (B1222165) are generally not strong enough to reduce the quinoline ring, but stronger reducing agents can be effective.

Biological and Pharmaceutical Applications of 7 Difluoromethyl Quinoline and Analogs

Medicinal Chemistry Research

The strategic incorporation of the difluoromethyl group into the quinoline (B57606) framework, particularly at the 7-position, has been a subject of interest in the design of novel bioactive compounds. This section delves into the multifaceted roles of 7-(difluoromethyl)quinoline and its analogs in medicinal chemistry.

Quinoline derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. orientjchem.orgnih.gov Their versatile chemical nature allows for structural modifications to optimize therapeutic efficacy and pharmacokinetic profiles. The synthesis of functionalized quinolines is a crucial step in the development of new drugs. nih.govnih.govacs.org While the broader class of quinolines are well-established as lead compounds in drug discovery for various diseases including cancer, malaria, and infectious diseases, the specific use of this compound as a key intermediate or a lead compound is an area of ongoing investigation. orientjchem.orgresearchgate.net The development of novel synthetic methodologies, such as catalyst-free reactions for the synthesis of substituted aminoquinolines, highlights the continuous effort to access new chemical space around the quinoline scaffold. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a widely used strategy in drug design to enhance a molecule's potency, selectivity, and metabolic stability. princeton.edu The difluoromethyl (CHF2) group is recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. Its introduction can lead to improved pharmacokinetic profiles. princeton.edu While the trifluoromethyl (CF3) group has been explored as a bioisosteric replacement for the aliphatic nitro group in some contexts, the specific application of the difluoromethyl group as a bioisostere on the quinoline core is a subject of continued research. acs.org The strategic replacement of existing functional groups with a difluoromethyl moiety on the quinoline ring is a promising avenue for the development of new therapeutic agents with enhanced properties.

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drugs. For quinoline derivatives, SAR studies have revealed that substitutions at various positions on the quinoline ring significantly influence their biological activity.

In the context of antimalarial 4-aminoquinolines, the substituent at the 7-position plays a critical role. Studies on a series of 7-substituted 4-aminoquinolines have shown that electron-withdrawing groups at this position can impact the pKa of both the quinoline ring nitrogen and the side chain's tertiary amine, which in turn affects drug accumulation in the parasite's food vacuole. Notably, 7-trifluoromethyl-4-aminoquinolines were found to be generally less active against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum compared to their 7-chloro counterparts.

For antibacterial quinolones, SAR studies have indicated that the nature of the N-1 substituent is crucial for potency. In a series of N-1-(fluoro-tert-butyl)quinolones, the antibacterial activity was found to follow the order: 1-(1,1-dimethyl-2-fluoroethyl) > 1-[1-methyl-1-(fluoromethyl)-2-fluoroethyl] > 1-[1,1-(difluoromethyl)-2-fluoroethyl]. nih.gov This suggests that the degree of fluorination at this position can modulate antibacterial efficacy.

Furthermore, SAR studies on quinoline derivatives as anticancer agents have indicated that the presence of a trifluoromethyl group at the 7-position, in combination with other substitutions, can lead to potent antiproliferative activity. nih.govresearchgate.net

The versatile quinoline scaffold has been explored for a multitude of therapeutic applications, with fluorinated analogs often exhibiting enhanced biological activities.

Quinoline derivatives have a long history as antimicrobial agents. nih.govapjhs.comresearchgate.netnih.gov The introduction of fluorine atoms can significantly enhance their antibacterial and antifungal properties. mdpi.com

Antibacterial Activity: Several studies have demonstrated the antibacterial potential of fluorinated quinolones. For instance, a series of novel N-1-(mono-, di-, and trifluoro-tert-butyl)quinolones and -naphthyridines have been synthesized and evaluated for their antibacterial activity. nih.gov The in vitro potency was found to be dependent on the specific fluoroalkyl substituent. While specific data for this compound is limited, the broader class of fluorinated quinolines has shown promise.

Antifungal Activity: Fluorinated quinoline analogs have also been investigated for their antifungal properties. A study on novel fluorinated quinoline analogs, using Tebufloquin as a lead compound, demonstrated good antifungal activity against various phytopathogenic fungi. The table below summarizes the antifungal activity of some of these analogs. mdpi.com

CompoundSubstituent at 4-position of BenzoateFungusInhibition Rate (%) at 50 µg/mL
2b4-tert-ButylSclerotinia sclerotiorum>80
2e4-FluoroSclerotinia sclerotiorum>80
2f4-ChloroSclerotinia sclerotiorum>80
2k2,4-DichloroSclerotinia sclerotiorum>80
2n4-TrifluoromethylSclerotinia sclerotiorum>80
2g4-MethoxyRhizoctonia solani80.8
2f4-ChloroPhytophthora capsici58.1

These findings suggest that quinoline derivatives bearing fluorine-containing moieties are a promising class of antifungal agents. nih.govmdpi.com

The quinoline core is central to many antimalarial drugs, with chloroquine (B1663885) being a notable example. nih.govnih.govmdpi.com Modifications of the quinoline scaffold, including the introduction of fluorinated groups, have been extensively explored to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

Research into 7-substituted 4-aminoquinolines has provided insights into the role of the substituent at this position on antimalarial activity. While 7-chloro substitution is common in active compounds, the exploration of other groups, including trifluoromethyl, has been undertaken. One study found that 7-trifluoromethyl-4-aminoquinolines were generally less potent than their 7-chloro counterparts against both chloroquine-susceptible and -resistant parasite strains. However, a derivative, 1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-ol, has demonstrated high activity against several P. falciparum strains. nih.gov

The table below presents the in vitro antimalarial activity of some 7-substituted 4-aminoquinoline (B48711) analogs.

CompoundSide Chain at C4Substituent at C7IC50 (nM) vs. P. falciparum (Chloroquine-Susceptible)IC50 (nM) vs. P. falciparum (Chloroquine-Resistant)
Chloroquine-HNCH(CH3)(CH2)3NEt2Cl~10~100-200
Analog 1-HN(CH2)3NEt2CF318120
Analog 2-HN(CH2)4NEt2CF330200
Analog 3-HN(CH2)5NEt2CF350500

These data highlight the sensitivity of antimalarial activity to the nature of the substituent at the 7-position of the quinoline ring.

Therapeutic Efficacy and Potential Therapeutic Areas

Anticancer Research

The development of targeted therapies is a cornerstone of modern oncology, and quinoline derivatives have been explored for their potential to inhibit various cancer-related pathways. mdpi.com While research specifically detailing the anticancer activities of this compound is limited, its crucial role as a synthetic intermediate for a potent and selective oncology drug candidate highlights its importance in this field.

This compound is a key building block in the synthesis of GNE-781 , a highly advanced inhibitor of the bromodomains of the transcriptional regulators CREB-binding protein (CBP) and p300. caymanchem.comnih.gov These proteins are histone acetyltransferases (HATs) that act as crucial co-activators in multiple signaling pathways implicated in cancer progression, such as cell proliferation and differentiation. mdpi.comcolby.edu Inhibition of the CBP/p300 bromodomain is considered a promising therapeutic strategy in oncology. nih.govnih.gov

GNE-781, derived from the 7-(difluoromethyl)tetrahydroquinoline core, has demonstrated significant antitumor activity. In preclinical studies, it has shown efficacy in mouse xenograft models of acute myeloid leukemia (AML). caymanchem.comnih.govmedchemexpress.com The compound works by inhibiting the expression of oncogenes like Myc and has also been shown to reduce the levels of Foxp3 transcripts, a key regulator in immune T-cells, suggesting a potential role in modulating the tumor microenvironment. caymanchem.commedchemexpress.comresearchgate.net The development of GNE-781 underscores the value of the this compound scaffold in generating selective and potent anticancer agents. nih.gov

Antiviral Activities (e.g., SARS-CoV-2 Inhibitors)

The quinoline core is present in several compounds with known antiviral activity. nih.gov Famously, the 4-aminoquinoline derivatives chloroquine and hydroxychloroquine (B89500) were investigated for their effects against various viruses, including SARS-CoV-2. malariaworld.org These molecules were shown to exhibit broad anti-coronavirus activity in vitro, interfering with viral entry and replication. malariaworld.org

While direct antiviral studies on this compound are not extensively documented, research into other quinoline derivatives continues to yield promising candidates. For instance, newly synthesized quinoline-morpholine hybrids have shown anti-SARS-CoV-2 activity in cell culture models, with potencies similar to or greater than chloroquine. scienceopen.com Furthermore, other quinoline derivatives have demonstrated inhibitory activity against a range of viruses, including Dengue virus, Zika virus, and HIV, highlighting the versatility of this scaffold for developing new antiviral therapies. nih.govsemanticscholar.orgnih.gov The exploration of fluorinated quinolines, including those with trifluoromethyl groups, for activity against Zika virus suggests that difluoromethyl analogs could also be promising candidates for future antiviral research. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Quinoline derivatives have been recognized for their anti-inflammatory potential. biointerfaceresearch.com The mechanism often involves the inhibition of key inflammatory pathways and enzymes.

The anti-inflammatory effects of compounds derived from this compound are linked to their primary mechanism of action in anticancer research. The target proteins, CBP and p300, are not only involved in cancer but are also key regulators in inflammatory processes. nih.gov By inhibiting CBP/p300, compounds like GNE-781 can modulate the expression of genes involved in the immune response. For example, GNE-781 has been shown to decrease Foxp3 transcript levels, which is significant as Foxp3 is a crucial transcription factor for regulatory T cells (Tregs) that play a role in maintaining immune homeostasis and controlling inflammation. caymanchem.comresearchgate.net

Furthermore, research on other fluorinated quinoline and quinazoline (B50416) analogs has demonstrated direct anti-inflammatory activity through mechanisms such as the inhibition of the NF-κB signaling pathway, a central mediator of inflammation. nih.gov Studies on various quinoline carboxylic acid derivatives have also shown them to possess appreciable anti-inflammatory properties in cellular models. matilda.science

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound analogs are primarily rooted in their ability to selectively inhibit enzymes and modulate cellular receptors. The most prominent example is the inhibition of the CBP and p300 bromodomains by GNE-781. nih.gov

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of epigenetic marks to regulate gene transcription. nih.gov The CBP and p300 proteins are transcriptional co-activators that are overexpressed or dysregulated in various cancers. mdpi.comnih.gov By binding to the bromodomain of CBP/p300, inhibitors prevent these proteins from interacting with chromatin, thereby disrupting the transcriptional programs that drive cancer cell growth and survival. colby.edunih.gov

GNE-781, which incorporates the this compound structure, is a highly potent and selective inhibitor of CBP/p300. caymanchem.com It demonstrates nanomolar inhibitory concentrations against CBP and p300 while showing significantly less activity against other bromodomain-containing proteins like BRD4, making it a highly selective tool for studying CBP/p300 function and a promising therapeutic candidate. caymanchem.commedchemexpress.comtargetmol.com This selective inhibition of a key epigenetic reader protein family is a prime example of the targeted enzyme modulation achievable with complex quinoline derivatives. nih.gov Quinoline-based compounds have also been shown to inhibit a variety of other enzymes, including DNA methyltransferases, polymerases, and phosphodiesterases, further illustrating the scaffold's broad utility in modulating enzyme function. nih.govnih.gov

Agrochemical Research

The quinoline framework is a foundational structure in the development of modern agrochemicals. nih.gov Its derivatives have been successfully commercialized as pesticides, owing to their broad spectrum of activity against various plant pathogens and pests. nih.govmdpi.com The incorporation of fluorine atoms, including in the form of difluoromethyl groups, is a common strategy in agrochemical design to enhance the efficacy, stability, and bioavailability of the active molecules. researchgate.netresearchgate.net

Development of Fungicides

Quinoline-based compounds have shown significant promise in the development of novel fungicides to protect crops from phytopathogenic fungi. nih.gov Research has led to the creation of numerous analogs with potent activity against a range of fungal diseases.

While specific studies focusing exclusively on this compound as a fungicide are not widely published, the importance of fluorination in this class is well-established. For instance, new series of fluorinated quinoline analogs have been synthesized and tested, showing good antifungal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The introduction of a difluoromethyl group is a known strategy for modifying the biological activity of pesticide molecules, and difluoromethyl pyrazole (B372694) moieties have been identified as key active groups in some fungicidal compounds. researchgate.net

Furthermore, analogs with trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, have been investigated and found to exhibit potent effects against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. acs.orgnih.gov These findings suggest that the this compound scaffold represents a promising area for the discovery of new and effective fungicidal agents.

Below is a table summarizing the fungicidal activity of some fluorinated quinoline analogs against various plant pathogens.

Table 1: Fungicidal Activity of Selected Fluorinated Quinoline Analogs

Compound ID Fungal Pathogen Inhibition Rate (%) at 50 µg/mL Reference
2b Sclerotinia sclerotiorum >80 nih.gov
2e Sclerotinia sclerotiorum >80 nih.gov
2f Sclerotinia sclerotiorum >80 nih.gov
2g Rhizoctonia solani 80.8 nih.gov
2n Cercospora arachidicola 60.0 nih.gov
2n Physalospora piricola 76.0 nih.gov

Note: Compound IDs are as designated in the source literature.

Insecticidal Compound Development

The quinoline scaffold is also a valuable template for creating new insecticides. researchgate.net Various derivatives have been synthesized and evaluated for their effectiveness against a range of insect pests that threaten agricultural crops and public health. nih.govrsc.org

The role of fluorine substitution in enhancing insecticidal activity is an active area of research. researchgate.net While direct insecticidal data for this compound is limited, studies on related structures are informative. For example, a series of novel quinoline derivatives containing a perfluoropropanyl moiety demonstrated good insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). researchgate.net The introduction of difluoromethyl groups into other heterocyclic pesticide scaffolds has also been shown to yield compounds with excellent insecticidal properties. researchgate.net

The development of synthetic 4,7-dichloroquinoline (B193633) derivatives has shown them to be highly toxic to the larval stages of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti), indicating the potential of the broader quinoline class in public health applications. nih.gov These examples highlight the potential for developing potent and effective insecticides based on the this compound core structure.

Herbicide Research

The quest for novel and effective herbicides is a continuous effort in agricultural science, driven by the need to manage weed competition and enhance crop yields. Within this context, the quinoline scaffold has emerged as a promising structural motif for the development of new herbicidal agents. researchgate.netnih.gov While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, research on analogous fluorinated and substituted quinoline derivatives provides valuable insights into its potential in this domain.

Fluorine-containing organic molecules are of significant interest in the agrochemical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics, which can enhance biological activity. nih.gov The introduction of a difluoromethyl (CHF2) group at the 7-position of the quinoline ring is a strategic design element. The CHF2 group is a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amino groups, potentially influencing the molecule's interaction with biological targets in weeds.

Research into related fluoroquinolone derivatives has shown that structural modifications significantly impact herbicidal efficacy. For instance, a study on various fluoroquinolone analogs revealed that while some derivatives exhibit herbicidal properties, others, such as certain 7-alkyl and 7-thiol linked derivatives, display no activity. nih.gov This highlights the critical importance of the nature and position of substituents on the quinoline core for herbicidal action.

The primary mechanism of action for some herbicidal quinoline derivatives involves the inhibition of essential plant enzymes. For example, certain quinoline-2-carboxanilides have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, a mechanism shared by over half of commercially available herbicides. researchgate.net The herbicidal activity of these analogs is influenced by factors such as lipophilicity and the electronic effects of the substituents.

The table below summarizes the herbicidal activity of selected quinoline derivatives, illustrating the structure-activity relationships within this class of compounds.

Compound/AnalogTarget/MechanismObserved ActivityReference
2-Phenylquinolinone alkaloid (graveoline)Inhibition of seed germination and cell divisionMarked herbicidal activity against monocot and dicot seeds. nih.gov
8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamidePhotosystem II (PS II) inhibitionPET-inhibiting activity. researchgate.net
N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamidePhotosystem II (PS II) inhibitionHighest PET inhibition in its series. researchgate.net
7-alkyl and 7-thiol linked fluoroquinolone derivativesNot specifiedNo herbicidal activity observed. nih.gov

This table is for illustrative purposes and includes data on quinoline analogs to infer the potential of this compound.

Given these findings, it is plausible that this compound and its derivatives could exhibit herbicidal properties. Further research involving the synthesis and biological screening of this specific compound and its close analogs is necessary to fully elucidate their potential as novel weed management agents.

Contributions to Materials Science and Specialty Chemicals

The unique electronic and photophysical properties of the quinoline scaffold have led to its exploration in various areas of materials science. The introduction of a difluoromethyl group at the 7-position can further modulate these properties, making this compound a compound of interest for the development of advanced materials and specialty chemicals. Its applications are particularly notable in the design of ligands for metal complexes and in the development of sensing technologies.

Ligand Design for Metal Complexes

In the field of coordination chemistry, quinoline and its derivatives are widely utilized as ligands for the formation of metal complexes. rsc.orgresearchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. researchgate.net The resulting metal complexes have diverse applications, including in catalysis, organic light-emitting diodes (OLEDs), and as therapeutic agents.

The properties of these metal complexes are highly tunable and depend significantly on the nature of the substituents on the quinoline ring. researchgate.net A substituent like the difluoromethyl group at the 7-position is expected to exert a strong electron-withdrawing effect. This electronic influence can modify the electron density at the coordinating nitrogen atom, thereby affecting the stability, reactivity, and photophysical characteristics of the metal complex.

For instance, the electron-withdrawing nature of the CHF2 group would decrease the basicity of the quinoline nitrogen. This can influence the binding affinity of the ligand for different metal centers and alter the redox potentials of the resulting complexes. In the context of catalysis, these modifications can tune the catalytic activity and selectivity of the metal center.

While specific studies detailing the use of this compound as a ligand are limited, the principles of ligand design in organometallic chemistry provide a strong basis for its potential utility. libretexts.org The synthesis of metal complexes with this ligand would be a straightforward extension of known methods for other substituted quinolines.

Applications in Sensing Technologies (e.g., Phosphorescent Complexes)

Quinoline derivatives are prominent in the development of fluorescent and phosphorescent sensors for the detection of various analytes, including metal ions. rsc.orgmdpi.com The rigid, planar structure of the quinoline ring system is conducive to strong luminescence. researchgate.net Upon coordination with a metal ion, the photophysical properties of the quinoline ligand, such as its fluorescence or phosphorescence, can be significantly altered. This change in luminescence serves as the basis for the sensing mechanism.

The incorporation of a difluoromethyl group is particularly relevant for the development of phosphorescent materials. Heavy metal complexes containing ligands with fluorinated substituents are of great interest for applications in OLEDs and as phosphorescent probes. beilstein-journals.org The electron-withdrawing CHF2 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand. This, in turn, can influence the energy of the triplet state in a phosphorescent metal complex, potentially leading to emissions in the desired region of the electromagnetic spectrum.

Research on cyclometalated iridium(III) complexes with quinoline-based ancillary ligands has demonstrated that the ancillary ligand structure plays a crucial role in the photophysical properties of the complex, enabling the tuning of emission wavelengths and quantum yields. nsf.gov These complexes have shown promise as deep-red phosphorescent emitters. nsf.gov The introduction of a difluoromethyl group could further enhance these properties.

The table below presents photophysical data for selected quinoline-based complexes, illustrating the impact of ligand structure on their luminescent properties.

Complex/LigandMetal IonEmission TypeKey FindingsReference
5-Chloro-8-hydroxyquinolineAl(3+), Mg(2+), Zn(2+), Cd(2+)FluorescenceIntense luminescence, with quantum yields up to 0.094. nih.gov
Quinoline-phenol Schiff bases with trifluoromethyl groupN/A (ligand only)FluorescenceGood quantum fluorescence yields and stability. beilstein-journals.org
Iridium complexes with quinoline-derived ancillary ligandsIridium(III)PhosphorescenceDeep-red phosphorescence with quantum yields up to 0.42. nsf.gov
8-hydroxyquinoline-based sensorN/AFluorescenceUsed as a fluorescent sensor for Zn2+ ions.

This table includes data for analogous quinoline derivatives to highlight the potential of this compound in sensing applications.

The potential of this compound in sensing technologies lies in its ability to act as a tunable ligand. Its coordination to a suitable metal center, such as iridium or platinum, could yield phosphorescent complexes with desirable properties for applications in chemical sensing, bio-imaging, and advanced materials like OLEDs.

Computational and Theoretical Investigations of 7 Difluoromethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For 7-(Difluoromethyl)quinoline, such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating parameters like HOMO-LUMO energy gaps to understand chemical reactivity and kinetic stability.

Spectroscopic Analysis: Predicting vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) to compare with experimental data.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.

Without specific studies on this compound, no data tables or detailed findings can be presented.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are crucial for understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in identifying potential binding sites and estimating binding affinity. Studies on other quinoline (B57606) derivatives have successfully used this approach to screen for potential inhibitors of various enzymes.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and the nature of the intermolecular interactions under physiological conditions.

As no molecular docking or MD simulation studies have been published specifically for this compound, a detailed analysis of its interactions with any biological target is not possible.

In Silico Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For a series of compounds related to this compound, computational SAR would involve:

Identifying key structural features (pharmacophores) responsible for the desired activity.

Analyzing how modifications to the quinoline scaffold or the difluoromethyl group affect efficacy and selectivity.

Building predictive models (e.g., QSAR) to guide the design of new, more potent analogues.

Research on other quinoline derivatives has highlighted the importance of substituents at various positions for their biological activity, but this cannot be directly extrapolated to this compound without specific data.

Prediction of Biological Interactions and Binding Affinities

Computational methods are frequently used to predict how strongly a molecule will bind to its target and the specific interactions that stabilize this binding.

Binding Affinity Prediction: Techniques like free energy calculations (e.g., MM-GBSA/PBSA) are used to estimate the binding free energy (ΔG_bind) of a ligand-protein complex, providing a quantitative measure of binding affinity.

Interaction Analysis: Detailed examination of the docked poses can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the binding.

In the absence of studies on this compound, its potential biological interactions and binding affinities remain uncharacterized.

Computational Studies of Reaction Mechanisms and Pathways

Theoretical chemistry can elucidate the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For reactions involving this compound, computational studies could:

Map the potential energy surface of a reaction.

Identify transition states and intermediates.

Calculate activation energies to understand reaction kinetics and feasibility.

DFT calculations are a common approach for investigating reaction mechanisms, such as those for the synthesis or transformation of heterocyclic compounds. However, no such computational studies have been reported for the synthesis or reactivity of this compound.

Future Research Directions and Translational Perspectives

Innovation in Difluoromethylation Methodologies and Reagent Design

The continued development of efficient and selective difluoromethylation reactions is paramount for accessing novel fluorinated quinolines. While significant progress has been made, future innovations will likely focus on developing next-generation reagents and catalytic systems that offer improved scope, scalability, and milder reaction conditions.

A major strategy in recent years has been the shift towards direct C-H difluoromethylation, which avoids the need for pre-functionalized substrates. nih.gov A notable advancement in this area is the development of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent), which facilitates the direct difluoromethylation of heteroarenes like quinoline (B57606) through a radical process. nih.govresearchgate.net This method is valued for its operational simplicity, scalability, and compatibility with a wide range of functional groups. nih.gov The CF₂H radical generated from this reagent is suggested to have nucleophilic character, favoring reactions with electron-deficient π-systems. nih.govingentaconnect.com

Future research is expected to expand the toolkit of difluoromethylation reagents beyond sulfinate-based compounds. Efforts are underway to design novel reagents that can operate through different mechanistic pathways, such as electrophilic or nucleophilic routes, providing complementary reactivity and selectivity. researchgate.net For instance, photoredox catalysis has emerged as a powerful tool, enabling the difluoromethylation of heterocycles under mild conditions using visible light. researchgate.net Organophotocatalytic methods that use O₂ as a green oxidant are particularly promising, as they obviate the need for metal catalysts and chemical oxidants. nih.govacs.org

Table 1: Comparison of Modern Difluoromethylation Strategies for Heterocycles

MethodologyKey Reagent(s)Typical ConditionsAdvantagesReference
Radical C-H DifluoromethylationZn(SO₂CF₂H)₂ (DFMS) / tBuOOHMild, open-flaskScalable, chemoselective, direct C-H functionalization. nih.gov nih.govresearchgate.net
Photoredox CatalysisNaSO₂CF₂H / Photocatalyst (e.g., COFs)Visible light, room temperatureMetal-free, uses green oxidants like O₂, mild conditions. acs.org nih.govacs.org
Metal-Based Cross-CouplingCu-catalyst / Difluoromethyl sourceRequires pre-functionalized substrateWell-established for specific couplings, though less direct. nih.gov rsc.org
Stepwise DifluoromethylationFunctionalized precursors (e.g., aldehydes) + DASTMulti-step processAllows for introduction of CF₂H via functional group transformation. ingentaconnect.com nih.govingentaconnect.com

The development of methods for site-selective difluoromethylation remains a significant challenge, especially for complex quinoline scaffolds with multiple potential reaction sites. acs.org Recent breakthroughs in achieving direct C-3 difluoromethylation of the quinoline ring, a previously elusive goal, highlight the progress in this area. doaj.org Future work will likely involve the design of sophisticated catalysts and directing groups that can precisely control the position of difluoromethylation, enabling access to a wider range of isomers for structure-activity relationship (SAR) studies.

Exploration of Novel Quinoline Derivatization and Scaffold Hybridization Strategies

With reliable methods for introducing the difluoromethyl group, research is shifting towards the further functionalization of the 7-(difluoromethyl)quinoline core and its hybridization with other pharmacophores. Quinoline is considered a "privileged" scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities. The functionalization of this moiety at different positions can lead to compounds with significantly different pharmacological profiles. researchgate.net

Future strategies will involve the selective C–H functionalization of other positions on the this compound ring to install new substituents that can modulate the molecule's physicochemical properties and biological targets. The insights gained from the metabolism of quinoline, which often involves hydroxylation at various positions, can guide the synthesis of derivatives that mimic or block these metabolic transformations. nih.gov

Scaffold hybridization, which involves covalently linking the this compound unit with another distinct bioactive molecule, is a particularly promising strategy. This approach aims to create multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects, overcoming drug resistance, or reducing toxicity. researchgate.net For example, hybridizing this compound with known kinase inhibitors, antimicrobial agents, or other therapeutic scaffolds could generate novel drug candidates with dual modes of action. The design and optimization of such hybrids are often guided by molecular modeling techniques to ensure that the constituent parts can adopt suitable conformations to interact with their respective targets. nih.gov

Table 2: Potential Strategies for Derivatization of the this compound Scaffold

StrategyDescriptionPotential OutcomeReference
Site-Selective C-H ActivationIntroduction of substituents (e.g., aryl, alkyl, amino groups) at specific C-H bonds (e.g., C-2, C-3, C-4).Modulation of solubility, lipophilicity, and target binding affinity. acs.org
Scaffold HybridizationCovalent linking of the quinoline core to another known pharmacophore (e.g., an anticancer or antimicrobial agent).Creation of dual-action agents to enhance efficacy or overcome resistance. researchgate.net
Bioisosteric ReplacementReplacing existing functional groups on a known bioactive quinoline with the CF₂H group.Improvement of metabolic stability and membrane permeability. technologypublisher.com technologypublisher.com
Formation of Quinoline-3-CarboxamidesDerivatization at the C-3 position to form amides, a common motif in kinase inhibitors.Development of potent targeted anticancer agents, such as EGFR inhibitors. nih.gov nih.gov

Mechanistic Research into Bioactivity and Metabolic Pathways (excluding toxicity studies beyond chemical transformations)

A deeper understanding of how the difluoromethyl group influences the biological activity and metabolic fate of the quinoline scaffold is essential for rational drug design. The CF₂H group is more than just a passive substituent; its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly impact molecular interactions. technologypublisher.comresearchgate.net

Future mechanistic studies will employ a combination of biophysical techniques, structural biology, and computational modeling to elucidate how this compound and its derivatives interact with protein targets at the atomic level. The polarized C-H bond of the difluoromethyl group can form hydrogen bonds that are comparable in strength to those of hydroxyl or amine groups, potentially leading to novel binding modes and enhanced target affinity. researchgate.net

Investigating the metabolic pathways of difluoromethylated quinolines is crucial for predicting their in vivo behavior. The metabolism of the parent quinoline scaffold is known to proceed through pathways involving cytochrome P450-mediated oxidation, leading to metabolites such as hydroxylated quinolines and quinoline-N-oxide. nih.gov A key metabolic transformation is the formation of the 5,6-epoxide, which can be further processed to a dihydrodiol; differences in the extent of this pathway are thought to underlie the different biological activities of quinoline and its isomers. nih.gov

The electron-withdrawing nature of the 7-difluoromethyl group is expected to alter the electronic landscape of the quinoline ring system, thereby influencing the regioselectivity and rate of these metabolic transformations. It may deactivate certain positions towards oxidative metabolism, a strategy often used to improve the metabolic stability and pharmacokinetic profile of drug candidates. High-resolution mass spectrometry and other advanced analytical techniques will be instrumental in identifying and quantifying the metabolites of this compound formed in vitro and in vivo, providing critical insights into its biotransformation. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully exploit the potential of the this compound scaffold, its exploration must be accelerated through modern drug discovery platforms. The integration of combinatorial chemistry and high-throughput screening (HTS) offers a powerful paradigm for rapidly generating and evaluating large libraries of related compounds to identify promising lead candidates. nih.gov

Combinatorial chemistry allows for the systematic synthesis of a vast number of derivatives based on the this compound core. researchgate.net By varying substituents at multiple positions around the quinoline ring, a chemical library can be created that comprehensively samples the chemical space around the central scaffold. This approach is highly effective for establishing robust structure-activity relationships (SAR) for any identified "hits." nih.gov

These large, focused libraries are ideally suited for HTS, where tens of thousands of compounds can be rapidly tested for activity against a specific biological target or in a cell-based assay. nih.gov The synergy between combinatorial synthesis and HTS greatly accelerates the hit-to-lead optimization process. nih.gov Furthermore, the integration of virtual screening (VS) with HTS can enhance the efficiency of the discovery process. nih.gov Computational models can be used to pre-screen virtual libraries of this compound derivatives, prioritizing a smaller, more promising set of compounds for synthesis and subsequent HTS, thereby saving time and resources. nih.gov

Table 3: Hypothetical Combinatorial Library Design Based on the this compound Scaffold

Scaffold CorePosition of Variation (R)Example Building Blocks for RPotential Library SizeScreening Method
This compoundR¹ at C-2-H, -CH₃, -Cl, -NH₂, -PhHundreds to thousands of compoundsHigh-Throughput Screening (HTS) against kinase panels, bacterial strains, etc.
R² at C-4-OH, -NH-Alkyl, -O-Aryl, various amides
R³ at C-6-F, -Br, -OCH₃, -CN

Advancements in Sustainable and Green Chemistry for Difluoromethylated Quinoline Synthesis

The increasing emphasis on environmental sustainability in the chemical and pharmaceutical industries necessitates the development of greener synthetic routes to difluoromethylated quinolines. Traditional synthesis methods for quinolines often involve harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts or oxidants, leading to significant waste generation. mdpi.comnih.gov

Future research will focus on aligning the synthesis of these valuable compounds with the principles of green chemistry. researchgate.net This involves several key strategies:

Alternative Energy Sources: The use of microwave irradiation and ultrasound can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov Photochemical methods, which use visible light as an energy source, represent another clean and sustainable approach. acs.org

Greener Solvents and Catalysts: Efforts will continue to replace hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. The development of reusable, non-precious metal catalysts or even catalyst-free conditions is a high priority. mdpi.com Organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives to traditional metal-based catalysis.

Atom Economy and Process Intensification: One-pot and multicomponent reactions are being designed to construct complex quinoline scaffolds from simple starting materials in a single step, minimizing purification and reducing waste. researchgate.net The use of flow chemistry, potentially in 3D-printed microreactors, allows for safer, more efficient, and scalable synthesis with better control over reaction parameters. acs.org An electrochemically assisted Friedländer reaction has been reported as a sustainable, reagent-free method for quinoline synthesis that operates under mild conditions with high atom economy. rsc.org

The development of green methods for the difluoromethylation step itself is also critical. As mentioned, organophotocatalytic C-H difluoromethylation using molecular oxygen as the terminal oxidant is a prime example of a green advancement in this area. nih.govacs.org By integrating these sustainable practices into every step of the synthesis, the environmental footprint associated with producing this compound and its derivatives can be significantly reduced.

Q & A

Q. What are the key synthetic pathways for preparing 7-(difluoromethyl)quinoline, and how do reaction conditions influence regioselectivity?

The synthesis of this compound often involves fluorination or difluoromethylation of quinoline precursors. For example, heterobenzylic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under thermal activation can introduce difluoromethyl groups at the C7 position . Base-mediated reactions with trimethyl(difluoromethyl)silane and potassium tert-butoxide at low temperatures (−20 °C) have also been effective, achieving yields >80% through regioselective C–H functionalization . Key variables include reagent stoichiometry (e.g., excess NFSI), temperature (75–100 °C), and solvent polarity. Systematic optimization of these parameters is critical to minimize by-products like phenylsulfonyl fluoride .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how are spectral assignments validated?

Nuclear magnetic resonance (NMR) is indispensable for structural confirmation:

  • ¹H NMR : Signals for the difluoromethyl group (CF₂H) appear as doublets of triplets (δ ~5.4–6.0 ppm) due to coupling with adjacent protons and fluorine atoms .
  • ¹⁹F NMR : Distinct downfield shifts (e.g., δ −132.8 ppm) confirm fluorine incorporation .
  • ¹³C NMR : Peaks near δ 110–120 ppm correlate with fluorinated carbons.
    Cross-validation with high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) ensures accuracy. For ambiguous cases, X-ray crystallography or computational modeling (e.g., density functional theory) resolves spatial arrangements .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

Stability studies should monitor decomposition under oxidative, thermal, and photolytic conditions. For related fluorinated quinolines, accelerated aging at 40°C/75% relative humidity for 6 months revealed <5% degradation when stored in inert atmospheres. Hydrolysis of the CF₂H group to carboxylic acid derivatives is a common degradation pathway, detectable via LC-MS. Protective measures include amber glassware to prevent photolysis and desiccants to minimize moisture exposure .

Advanced Research Questions

Q. What mechanistic insights explain the preferential fluorination at the C7 position of quinoline derivatives?

The regioselectivity of fluorination is influenced by electronic and steric factors. Transient sulfonylation of the quinoline nitrogen by NFSI activates the C7 position via inductive effects, making it more susceptible to electrophilic fluorination . Computational studies suggest that the electron-deficient C7 site (due to the adjacent nitrogen) stabilizes partial positive charge during the transition state. Competing pathways, such as radical-mediated trifluoromethylation at C2, are less favorable due to higher activation barriers .

Q. How can researchers resolve contradictions in fluorination efficiency across structurally similar quinoline substrates?

Discrepancies in fluorination yields (e.g., 7% vs. 81% for different substrates) often arise from steric hindrance or electronic modulation. For example, electron-donating substituents (e.g., methoxy groups) at C8 deactivate C7, reducing fluorination efficiency . To address this:

  • Perform Hammett analysis to quantify substituent effects.
  • Use kinetic isotopic studies (e.g., deuterated substrates) to probe rate-determining steps.
  • Compare reaction outcomes under identical conditions while isolating variables (e.g., substituent position) .

Q. What computational strategies predict the bioactivity of this compound derivatives, and how do fluorine atoms influence target binding?

Docking simulations using crystal structures of target proteins (e.g., kinases) can model interactions. The CF₂H group enhances binding via:

  • Hydrogen bonding : Fluorine’s electronegativity polarizes adjacent C–H bonds, enabling weak H-bonding with active-site residues.
  • Lipophilicity : Fluorine increases logP, improving membrane permeability.
  • Conformational effects : The CF₂H group restricts rotational freedom, favoring bioactive conformations. Validation requires synthesis of non-fluorinated analogs and comparative bioassays .

Q. How do researchers design control experiments to distinguish between direct and indirect effects of this compound in biological systems?

  • Negative controls : Use structurally similar quinolines lacking the CF₂H group to isolate fluorine-specific effects.
  • Isotopic labeling : Incorporate ¹⁸F or ¹³C into the CF₂H group to track metabolic fate via PET or NMR.
  • Knockout models : Employ gene-edited cell lines lacking putative targets (e.g., specific enzymes) to confirm mechanism of action .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare efficacy across derivatives.
  • Principal component analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

Q. How can researchers address reproducibility challenges in fluorination reactions for this compound synthesis?

  • Detailed reaction logs : Record exact reagent lots, solvent purity, and humidity levels.
  • In situ monitoring : Use techniques like ReactIR to track intermediate formation.
  • Collaborative validation : Reproduce results across independent labs with standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.